2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine
CAS No.:
Cat. No.: VC13715336
Molecular Formula: C6H4BrN5
Molecular Weight: 226.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrN5 |
|---|---|
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 2-(3-bromo-1,2,4-triazol-1-yl)pyrazine |
| Standard InChI | InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H |
| Standard InChI Key | OSDNLSKOAHIFAG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)N2C=NC(=N2)Br |
| Canonical SMILES | C1=CN=C(C=N1)N2C=NC(=N2)Br |
Introduction
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine is a heterocyclic compound that combines a pyrazine ring with a 3-bromo-1,2,4-triazole moiety. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of both pyrazine and triazole rings provides a versatile scaffold for further chemical modifications, which can be exploited to develop compounds with specific biological activities.
Synthesis and Characterization
The synthesis of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine typically involves the reaction of a pyrazine derivative with a brominated triazole precursor. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are commonly used to confirm the structure and purity of the compound.
| Characterization Method | Description |
|---|---|
| NMR Spectroscopy | Used to determine the molecular structure by analyzing the hydrogen and carbon environments. |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |
| Elemental Analysis | Confirms the elemental composition of the compound. |
Biological Activities
While specific biological activities of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine have not been extensively reported, compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have shown promising biological activities. These include antibacterial, antifungal, and anticancer properties, highlighting the potential of such heterocyclic compounds in drug discovery.
| Biological Activity | Description |
|---|---|
| Antibacterial | Some triazolo[4,3-a]pyrazine derivatives exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Certain derivatives have shown antiproliferative effects against various cancer cell lines. |
| Antifungal | Potential applications in antifungal therapies due to their structural similarity to known antifungal agents. |
Future Research Directions
Given the versatility of the pyrazine and triazole rings, future research could focus on modifying 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine to enhance its biological activities. This could involve substituting the bromine atom with other functional groups or exploring its use as a building block for more complex molecules.
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